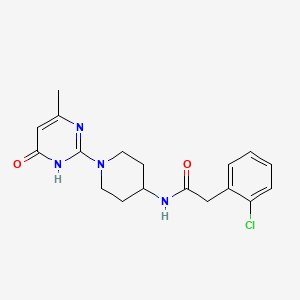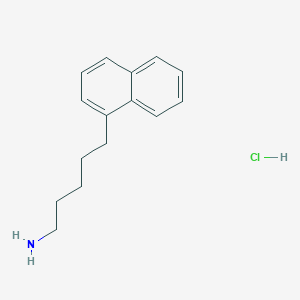
5-Naphthalen-1-ylpentan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Naphthalen-1-ylpentan-1-amine;hydrochloride” is a chemical compound that has not been widely studied. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon with the formula C10H8 . Naphthalene is the most abundant single component of coal tar . The compound “this compound” likely contains a naphthalene group attached to a pentylamine group, with a hydrochloride group for increased solubility .
Wissenschaftliche Forschungsanwendungen
Neurochemical Activity
5-Naphthalen-1-ylpentan-1-amine; hydrochloride has been studied for its interaction with human receptors, particularly as an inhibitor of monoamine uptake. One study found that substances including 1-naphthalen-1-yl-2-pyrrolidin-1-ylpentan-1-one hydrochloride, a similar compound, were potent inhibitors of dopamine, norepinephrine, and serotonin transporters. This indicates potential neurochemical significance (Iversen et al., 2013).
Flame Retardancy and Epoxy Resins
In another application, derivatives of 5-amino-naphthalene-1-yl, a related compound, have been synthesized and used as reactive flame retardants and curing agents for epoxy resins. These substances significantly improved the flame retardancy and thermal properties of epoxy thermosets (Agrawal & Narula, 2014).
Conductive Polymer Research
Poly(5-amino-l-naphthol), a related conducting polymer obtained by electropolymerization, has been examined for its redox properties. This research sheds light on the potential use of similar naphthalene derivatives in developing new conducting polymers (Mostefai et al., 1996).
Photoluminescence and FRET Studies
Naphthalene derivatives, including those structurally related to 5-Naphthalen-1-ylpentan-1-amine; hydrochloride, have been used in the synthesis of highly colored and photoluminescent dyes. These dyes show potential for applications such as fluorescent labeling of biomacromolecules and light-harvesting in supramolecular assemblies (Würthner et al., 2002).
Applications in Organic Electronics
A study on a derivative of 5-naphthylenediamine demonstrated its utility in organic blue light-emitting materials. This indicates the relevance of such naphthalene derivatives in the field of organic electronics and light-emitting diodes (Qiu et al., 2002).
Eigenschaften
IUPAC Name |
5-naphthalen-1-ylpentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N.ClH/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14;/h3-4,6,8-11H,1-2,5,7,12,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUPEVFNHKCSOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
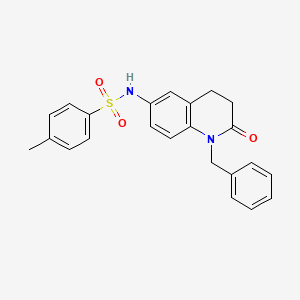
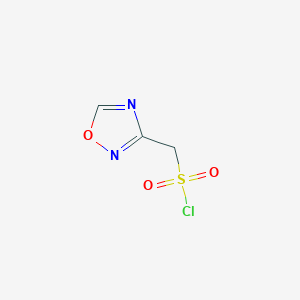
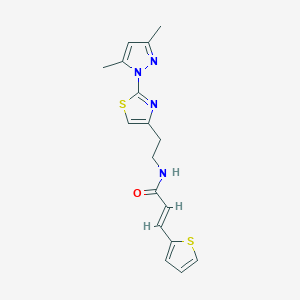
![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)
![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)

![2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2406354.png)
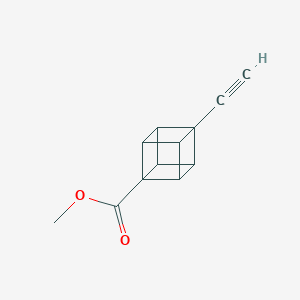
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2406356.png)

